Ethyl (4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)carbamate
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Overview
Description
Ethyl (4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)carbamate is a synthetic organic compound with the molecular formula C14H14F3NO3 and a molecular weight of 301.265 g/mol. This compound features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The presence of the trifluoromethyl group often enhances the stability, lipophilicity, and bioavailability of compounds, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of Ethyl (4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The reaction begins with the preparation of 3-(trifluoromethyl)phenol, which is then reacted with an appropriate alkyne to form the phenoxy intermediate.
Alkyne addition: The phenoxy intermediate undergoes a Sonogashira coupling reaction with an ethynyl carbamate derivative in the presence of a palladium catalyst and a base such as potassium carbonate.
Final product formation: The resulting product is then purified through recrystallization or chromatography to obtain this compound in high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Ethyl (4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles such as amines or thiols replace the trifluoromethyl group, forming new derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used but generally include carboxylic acids, ketones, alkenes, and substituted derivatives.
Scientific Research Applications
Ethyl (4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)carbamate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions due to its unique chemical properties.
Medicine: The compound’s trifluoromethyl group enhances its potential as a drug candidate, contributing to improved pharmacokinetic properties such as increased metabolic stability and bioavailability.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings, where its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of Ethyl (4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins or enzymes, often through hydrophobic interactions and hydrogen bonding. This binding can modulate the activity of the target, leading to various biological effects. For example, in medicinal applications, the compound may inhibit or activate specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Ethyl (4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)carbamate can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound also contains a trifluoromethyl group and is used in the synthesis of pharmaceuticals and agrochemicals.
Trifluoromethyl ketones: These compounds are valuable synthetic targets in medicinal chemistry due to their unique chemical properties and biological activities.
The uniqueness of this compound lies in its specific structure, which combines the trifluoromethyl group with an ethynyl carbamate moiety, providing a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
ethyl N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3/c1-2-20-13(19)18-8-3-4-9-21-12-7-5-6-11(10-12)14(15,16)17/h5-7,10H,2,8-9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOJZXSJUYVKTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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